Dilevalol hydrochloride

Vue d'ensemble

Description

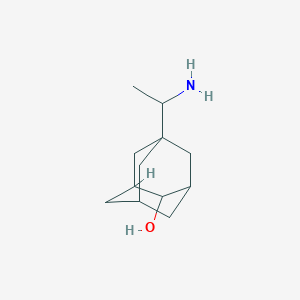

Le chlorhydrate de dilevalol est le RR-stéréoisomère du labetalol, un antagoniste non-cardiosélectif des récepteurs β-adrénergiques, avec une activité agoniste partielle β2 significative et une activité de blocage α1 négligeable . Il est principalement utilisé pour ses propriétés antihypertensives, réduisant la pression artérielle par vasodilatation périphérique sans affecter significativement la fréquence cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de dilevalol est synthétisé par synthèse chirale, impliquant la résolution optique du labetalol . Le processus comprend la séparation du RR-stéréoisomère du mélange racémique de labetalol, suivie de la conversion en son sel chlorhydrate .

Méthodes de production industrielle : La production industrielle du chlorhydrate de dilevalol implique des techniques de synthèse chirale et de résolution optique à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé respecte les normes réglementaires pour l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de dilevalol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle aromatique ou les chaînes latérales.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le chlorhydrate de dilevalol a une large gamme d'applications dans la recherche scientifique :

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et formulations antihypertensifs.

5. Mécanisme d'action

Le chlorhydrate de dilevalol exerce ses effets en bloquant les récepteurs β1 et β2-adrénergiques, conduisant à une vasodilatation et une diminution de la pression artérielle . Le composé a une affinité plus élevée pour les récepteurs β2-adrénergiques, ce qui contribue à ses effets vasodilatateurs . Les cibles moléculaires comprennent les récepteurs β1 et β2-adrénergiques, et les voies impliquées sont liées à l'inhibition de la signalisation adrénergique .

Composés similaires :

Unicité : Le chlorhydrate de dilevalol est unique en raison de sa combinaison d'antagonisme non sélectif des récepteurs β-adrénergiques et d'une activité agoniste partielle β2 significative, ce qui le rend plus efficace pour réduire la résistance périphérique et la pression artérielle sans affecter significativement la fréquence cardiaque .

Applications De Recherche Scientifique

Dilevalol hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Dilevalol hydrochloride exerts its effects by blocking β1- and β2-adrenoceptors, leading to vasodilatation and reduced blood pressure . The compound has a higher affinity for β2-adrenoceptors, which contributes to its vasodilatory effects . The molecular targets include β1- and β2-adrenoceptors, and the pathways involved are related to the inhibition of adrenergic signaling .

Comparaison Avec Des Composés Similaires

Propranolol: Both are nonselective β-adrenoceptor antagonists, but dilevalol has additional partial β2-agonist activity.

Uniqueness: Dilevalol hydrochloride is unique due to its combination of nonselective β-adrenoceptor antagonism and significant partial β2-agonist activity, making it more effective in reducing peripheral resistance and blood pressure without significantly affecting heart rate .

Propriétés

Numéro CAS |

75659-08-4 |

|---|---|

Formule moléculaire |

C19H25ClN2O3 |

Poids moléculaire |

364.9 g/mol |

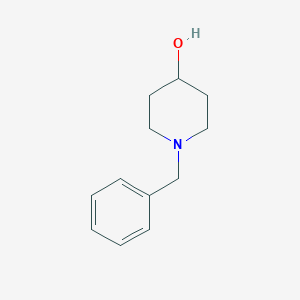

Nom IUPAC |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |

Clé InChI |

WQVZLXWQESQGIF-WJKBNZMCSA-N |

SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

SMILES isomérique |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

SMILES canonique |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |

| 75659-08-4 | |

Synonymes |

AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)